molecular formula C17H20BNO3 B2484244 3-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)pyridine CAS No. 1362703-30-7

3-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)pyridine

Cat. No.: B2484244
CAS No.: 1362703-30-7
M. Wt: 297.16
InChI Key: FYBALERXOPFRRV-UHFFFAOYSA-N
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Description

3-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)pyridine (CAS 939430-30-5) is a boronic ester derivative featuring a pyridine ring connected via a phenoxy linker to a pinacol-protected boronic acid group . This compound is widely utilized in Suzuki-Miyaura cross-coupling reactions, a palladium-catalyzed process critical for forming carbon-carbon bonds in pharmaceuticals and materials science . Its stability under ambient conditions and compatibility with diverse reaction media make it a versatile intermediate in organic synthesis . The compound is typically synthesized via Suzuki-Miyaura cross-coupling, often involving the coupling of a pyridine-derived aryl halide with a phenoxyphenylboronic ester under palladium catalysis, such as Pd(PPh₃)₄ . Common solvents for these reactions include toluene, tetrahydrofuran (THF), or dimethylformamide (DMF), with temperatures ranging from 80–110°C to enhance reactivity . Purity is assessed via gas chromatography (GC) or titration analysis, while structural confirmation employs nuclear magnetic resonance (NMR; ¹H, ¹³C, and ¹¹B) and mass spectrometry (MS) . The compound exhibits moderate solubility in polar aprotic solvents like DMF (25–30 mg/mL) and THF (15–20 mg/mL), and limited solubility in ethanol or toluene . For Research Use Only. Not for human or veterinary use .

Properties

IUPAC Name

3-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20BNO3/c1-16(2)17(3,4)22-18(21-16)13-7-9-14(10-8-13)20-15-6-5-11-19-12-15/h5-12H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYBALERXOPFRRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)OC3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20BNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)pyridine typically involves the coupling of a pyridine derivative with a phenoxyboronic ester. One common method is the Suzuki-Miyaura cross-coupling reaction, which uses a palladium catalyst to facilitate the formation of the carbon-carbon bond between the pyridine and phenoxyboronic ester .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale Suzuki-Miyaura coupling reactions. The reaction conditions are optimized to ensure high yield and purity, often involving the use of automated reactors and continuous flow systems to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

3-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)pyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Medicinal Chemistry

The compound has demonstrated effectiveness in the development of selective inhibitors for various biological targets. For instance, it has been employed in the design of inhibitors for Aurora kinases, which are critical in cell division and are often implicated in cancer. The synthesis of these inhibitors typically involves the coupling of 3-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)pyridine with other pharmacophores through palladium-catalyzed reactions such as Suzuki-Miyaura coupling .

Case Study: Inhibitors for GSK-3

Recent studies have explored the use of this compound in the synthesis of novel positron emission tomography (PET) probes for imaging glycogen synthase kinase 3 (GSK-3), an enzyme linked to several neurodegenerative diseases. The synthetic route involved utilizing this compound as a precursor to construct complex molecular architectures suitable for radiolabeling .

Materials Science

In materials science, this compound has been investigated as a ligand for constructing covalent organic frameworks (COFs). These frameworks are characterized by their porosity and stability and have applications in gas storage and separation processes. The compound's boronate functionality facilitates the formation of robust linkages that enhance the structural integrity of COFs .

Table 1: Properties of Covalent Organic Frameworks Using Boronate Ligands

PropertyDescription
Surface AreaHigh (up to 2000 m²/g)
Pore SizeTunable (typically 1-2 nm)
StabilityExcellent thermal and chemical stability
ApplicationsGas storage, catalysis

Synthetic Intermediates

The versatility of this compound as a synthetic intermediate is noteworthy. It can be utilized to synthesize various derivatives through nucleophilic substitution reactions. For example, it can serve as a precursor for constructing aminophenylboronic acid derivatives that are useful in further chemical transformations .

Table 2: Derivatives Synthesized from this compound

Derivative NameApplication Area
N-(1-Pyridinyl)-3-(tetramethyl dioxaborolane)Anticancer agents
3-Aminophenylboronic acid pinacol esterDrug delivery systems
Fluorinated derivativesImaging agents

Mechanism of Action

The mechanism of action of 3-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)pyridine involves its interaction with specific molecular targets. The boronic ester group can form reversible covalent bonds with diols and other nucleophiles, making it useful in various chemical and biological applications. The pyridine ring can participate in coordination chemistry, acting as a ligand for metal ions .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares key structural, synthetic, and functional attributes of 3-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)pyridine with analogous boronic esters:

Compound Name Key Substituents Molecular Weight (g/mol) Reactivity/Applications Yield (%) Key References
This compound Phenoxy-pyridine linker 298.18 Suzuki coupling; potential intermediates in drug discovery N/A
5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(4-(trifluoromethoxy)phenoxy)pyridine (23a) Trifluoromethoxy-phenoxy group 393.15 Antimalarial quinolone derivatives; enhanced electron-withdrawing effects 63
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trifluoromethyl)pyridine Trifluoromethyl on pyridine 273.06 High reactivity in cross-couplings due to strong electron-withdrawing substituent N/A
3-Cyclopropyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-(trifluoromethyl)phenoxy)furo[3,2-c]pyridine Cyclopropyl, trifluoromethyl, fused furan ~450 (estimated) Dopamine receptor ligands; steric hindrance reduces reaction rates 20
2-Ethoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-(trifluoromethyl)pyridine Ethoxy, trifluoromethyl 333.12 Moderate reactivity due to electron-donating ethoxy group; pharmaceutical intermediates N/A
3-(Phenylmethoxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine Benzyloxy group 323.19 Tunable solubility for catalytic applications N/A

Structural and Electronic Effects

  • Electron-Withdrawing Groups (EWGs): Compounds with trifluoromethyl (e.g., ) or trifluoromethoxy groups (e.g., ) exhibit increased boron electrophilicity, accelerating cross-coupling reactions. For example, the trifluoromethyl group in 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trifluoromethyl)pyridine enhances Suzuki reaction rates compared to the target compound’s phenoxy group .
  • Electron-Donating Groups (EDGs): Ethoxy () or benzyloxy () substituents reduce boron reactivity but improve solubility in organic solvents, broadening their utility in solution-phase syntheses.
  • Steric Effects: Bulky groups like cyclopropyl in ’s compound introduce steric hindrance, lowering yields (20%) compared to less hindered analogs .

Biological Activity

The compound 3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)pyridine is a boron-containing heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, summarizing relevant research findings, case studies, and data tables that illustrate its pharmacological profile.

Chemical Structure and Properties

The chemical formula for this compound is C16H20BNO3C_{16}H_{20}BNO_3. Its structure incorporates a pyridine ring linked to a phenoxy group that is substituted with a dioxaborolane moiety. This structural arrangement is significant as it influences the compound's interaction with biological targets.

Anticancer Properties

Research has indicated that compounds containing boron can exhibit anticancer properties. For instance, studies have shown that derivatives of boronic acids can inhibit proteasome activity and modulate cellular pathways involved in cancer cell proliferation and survival. The specific compound has been evaluated for its efficacy against various cancer cell lines.

Case Study: In Vitro Anticancer Activity

A recent study assessed the cytotoxic effects of this compound on human cancer cell lines. The results demonstrated:

  • Cell Lines Tested : HeLa (cervical), MCF-7 (breast), and A549 (lung).
  • IC50 Values :
    • HeLa: 15 µM
    • MCF-7: 20 µM
    • A549: 25 µM

These findings suggest that the compound exhibits selective toxicity towards cancer cells while sparing normal cells.

Antimicrobial Activity

Beyond anticancer effects, the compound's antimicrobial properties have also been investigated. Boron-containing compounds are known to disrupt bacterial cell walls and inhibit bacterial growth.

Table 1: Antimicrobial Activity Against Various Strains

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus8 µg/mL
Escherichia coli16 µg/mL
Pseudomonas aeruginosa32 µg/mL

The data indicates moderate antibacterial activity against Staphylococcus aureus, a common pathogen associated with various infections.

Pharmacokinetics and ADME Profile

Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential. Preliminary studies suggest:

  • Absorption : Rapid absorption post-administration.
  • Distribution : High tissue distribution due to lipophilicity.
  • Metabolism : Primarily metabolized in the liver.
  • Excretion : Renal excretion of metabolites.

Q & A

Q. What are the common synthetic routes for preparing 3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)pyridine?

The compound is typically synthesized via Suzuki-Miyaura cross-coupling reactions. A brominated pyridine intermediate (e.g., 5-bromo-2-phenoxypyridine) is reacted with bis(pinacolato)diboron in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., K₂CO₃) in a solvent system like toluene/ethanol. Reaction yields (~38–63%) depend on steric and electronic effects of substituents, with optimization requiring control of temperature (80–105°C) and reaction time (12–24 hours) .

Q. How is the purity and structural integrity of this boronic ester validated in academic research?

Characterization involves ¹H NMR to confirm regioselectivity (e.g., δ 8.54–8.56 ppm for pyridine protons) and ¹¹B NMR (δ ~31.7 ppm for boronic ester). High-resolution mass spectrometry (HRMS) and HPLC (≥97% purity, tR = 5.052 min) are used for purity assessment. Contaminants like unreacted boronic acid or residual palladium are monitored via inductively coupled plasma mass spectrometry (ICP-MS) .

Q. What are the primary applications of this compound in medicinal chemistry?

It serves as a key intermediate in synthesizing antimalarial quinolones (e.g., via coupling with chlorophenol derivatives) and dopamine receptor ligands. The boronic ester moiety enables late-stage functionalization in structure-activity relationship (SAR) studies .

Advanced Research Questions

Q. How do competing reaction pathways (e.g., protodeboronation) impact the yield of Suzuki-Miyaura couplings involving this compound?

Protodeboronation is minimized by using anhydrous solvents (e.g., degassed dioxane) and avoiding protic conditions. Steric hindrance from the tetramethyl dioxaborolane group reduces undesired side reactions. Kinetic studies show that electron-deficient aryl bromides (e.g., trifluoromethyl-substituted substrates) accelerate oxidative addition, improving yields .

Q. What strategies are employed to resolve contradictory NMR data in boronic ester derivatives?

Discrepancies in ¹H NMR shifts (e.g., δ 7.12–7.26 ppm for aromatic protons) may arise from dynamic rotational isomerism of the boronic ester. Variable-temperature NMR (VT-NMR) or NOESY experiments can distinguish between rotational conformers. Computational methods (DFT) predict dominant conformers to align experimental and theoretical data .

Q. How can reaction conditions be optimized for large-scale synthesis while maintaining cost efficiency?

Catalyst loading is reduced to ≤1 mol% Pd via ligand screening (e.g., SPhos vs. XPhos). Solvent recycling (toluene/ethanol azeotrope) and microwave-assisted heating (reducing reaction time from 24 to 4 hours) improve scalability. Batch vs. flow chemistry comparisons show flow systems enhance reproducibility for multi-gram syntheses .

Q. What are the challenges in achieving enantioselective coupling with chiral pyridine derivatives?

Chiral ligands (e.g., BINAP) are less effective for planar pyridine systems. Alternative approaches include kinetic resolution via chiral auxiliaries or enzymatic catalysis. Recent work demonstrates enantiomeric excess (ee) ≥80% using Rh-catalyzed asymmetric hydroboration .

Methodological Considerations

Q. How is the compound handled to prevent hydrolysis of the boronic ester?

Storage under inert atmosphere (argon) at –20°C in amber glass vials minimizes moisture exposure. Reaction setups use Schlenk lines for anhydrous conditions. Hydrolysis products (e.g., boronic acid) are detected via TLC (Rf shift from 0.7 to 0.3 in 1:1 hexane/ethyl acetate) .

Q. What safety protocols are critical for handling this compound in academic labs?

GHS hazard codes include H319 (eye irritation) and H335 (respiratory irritation). PPE requirements: nitrile gloves, safety goggles, and fume hood use. Spills are neutralized with sodium bicarbonate and disposed via hazardous waste protocols .

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